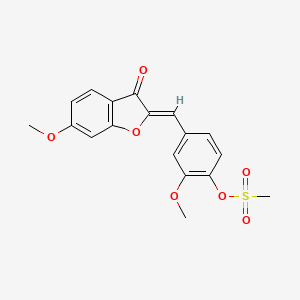

![molecular formula C10H12F3NO B2370117 [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine CAS No. 1344312-27-1](/img/structure/B2370117.png)

[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

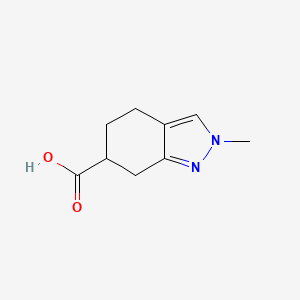

[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine , also known by its chemical formula C₁₀H₁₂F₃NO , is a compound with intriguing properties. Its molecular structure combines a phenyl ring with a trifluoropropoxy group, resulting in a fascinating chemical entity.

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers typically start with commercially available starting materials and proceed through a series of reactions to achieve the desired product. While specific synthetic routes may vary, the trifluoropropoxy substitution on the phenyl ring is critical for obtaining [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine.

Molecular Structure Analysis

The molecular structure of [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine reveals its unique arrangement. The phenyl ring provides aromaticity, while the trifluoropropoxy group imparts electron-withdrawing properties. The nitrogen atom in the amine functional group contributes to its basicity.

Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance:

- Acylation : The amine group can undergo acylation reactions, leading to amides or imides.

- Reductive Amination : By reacting with an aldehyde or ketone, [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine can form secondary or tertiary amines.

- Substitution Reactions : The trifluoropropoxy group may undergo nucleophilic substitution reactions.

Physical And Chemical Properties Analysis

- Melting Point : [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine likely exhibits a specific melting point.

- Solubility : Its solubility in various solvents impacts its practical use.

- Stability : Consider stability under different conditions (e.g., temperature, light, and moisture).

Safety And Hazards

- Toxicity : Assess its toxicity profile, especially considering the trifluoropropoxy moiety.

- Handling Precautions : Researchers should follow safety protocols during synthesis and handling.

- Environmental Impact : Evaluate its environmental persistence and potential harm.

Future Directions

Future research could explore:

- Applications : Investigate its potential as a catalyst, ligand, or pharmacophore.

- Derivatives : Synthesize derivatives with modified substituents.

- Biological Activity : Explore its interactions with biological targets.

properties

IUPAC Name |

[4-(3,3,3-trifluoropropoxy)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c11-10(12,13)5-6-15-9-3-1-8(7-14)2-4-9/h1-4H,5-7,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBKUGFBHKFYLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)OCCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

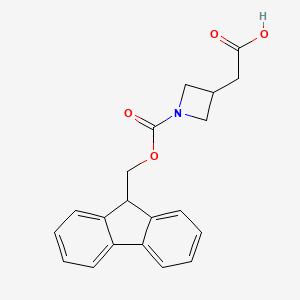

![3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol](/img/structure/B2370034.png)

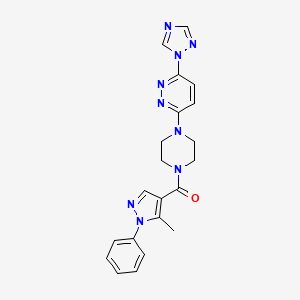

![{2-[6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoylamino]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B2370035.png)

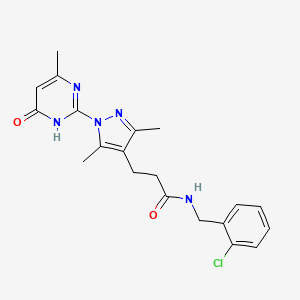

![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2370042.png)

![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B2370044.png)

![(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2370051.png)

![7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2370052.png)

![Methyl 4-[(dimethylsulfamoyl)methyl]benzoate](/img/structure/B2370056.png)